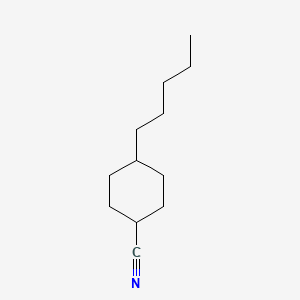
4-Pentylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylcyclohexane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with a pentyl group and a nitrile group at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with pentylmagnesium bromide to form 4-pentylcyclohexanol, which is then dehydrated to yield 4-pentylcyclohexene. The final step involves the addition of hydrogen cyanide to the double bond, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pentylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pentylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s solubility and interaction with biological membranes .
Comparación Con Compuestos Similares
Cyclohexane-1-carbonitrile: Lacks the pentyl group, resulting in different chemical properties.
4-Methylcyclohexane-1-carbonitrile: Substituted with a methyl group instead of a pentyl group, leading to variations in reactivity and applications.
Uniqueness: 4-Pentylcyclohexane-1-carbonitrile is unique due to the presence of both a long alkyl chain and a nitrile group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
80670-47-9 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
4-pentylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3 |
Clave InChI |
ZYJCSKAGKUQLQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


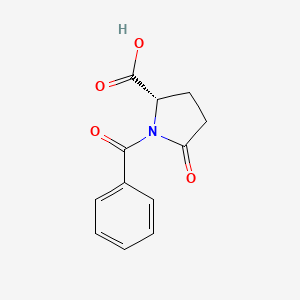
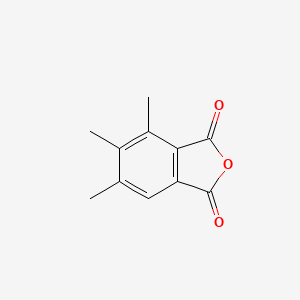
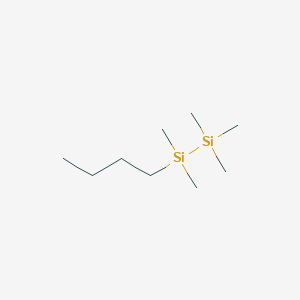
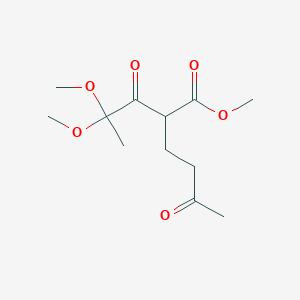

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
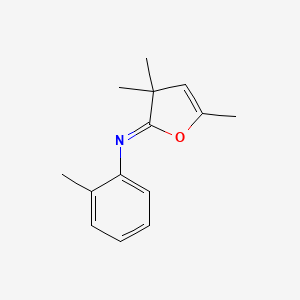
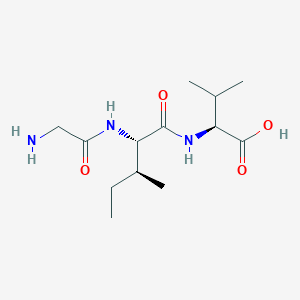


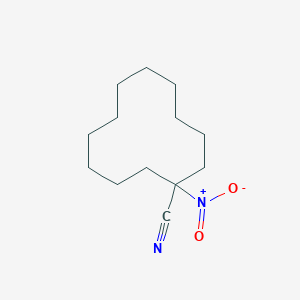
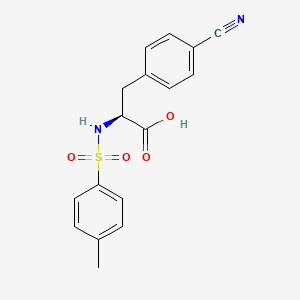
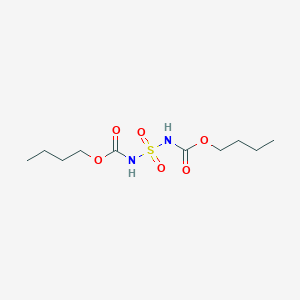
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
